![molecular formula C19H19N3O4 B2473785 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide CAS No. 898462-15-2](/img/structure/B2473785.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
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Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the pyrrolidin-3-ylamide family of compounds, which have been found to exhibit a range of interesting biological properties. In
Scientific Research Applications
Nitrosamines in Water Technology
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide falls under the category of nitrosamines, which have been a significant topic in water science, especially due to their identification as disinfection by-products in chloraminated waters. The concern is their potential health impact, which appears to be more significant than that from chlorinated by-products. Nitrosamines, particularly NDMA, are formed through complex mechanisms in water technology and have prompted extensive research into their occurrence, formation mechanisms, and removal from water. This research is crucial for understanding and mitigating the risks associated with nitrosamines in drinking water (Nawrocki & Andrzejewski, 2011).
LC-MS/MS Study on Degradation of Nitisinone
While not directly about N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, research on nitisinone (NTBC) provides insights into the stability and degradation pathways of similar compounds. NTBC's stability, degradation products, and their stability have been studied extensively using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This type of research is vital for understanding the properties and potential risks or benefits of such compounds in medical applications (Barchańska et al., 2019).
Food-Borne Amines and Amides as Nitrosamine Precursors
The significance of naturally occurring amines and amides as precursors of carcinogenic nitrosamines, including structures similar to N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, in vivo, and their implication in human cancer has been a subject of research. This research is important for understanding the occurrence and transformation of these compounds in the biosphere and their potential impact on health (Lin, 1986).
Conjugates of Nitroxyl Radicals for Pharmacological Agents
Research on polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals (NR) in a molecule is a rapidly developing area in medicinal chemistry. The introduction of a nitroxyl fragment into a molecule leads to either strengthening or modification of biological activity, making such compounds, including potentially N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, candidates for the creation of new pharmacological agents (Grigor’ev et al., 2014).
Nitrification Inhibitors in Soil Nitrogen Transformations
Studies on nitrification inhibitors like dicyandiamide (DCD) and 3, 4-dimethypyrazole phosphate (DMPP) in altering soil inorganic N content and plant productivity provide insights into the effectiveness of similar compounds in soil and agricultural contexts. This research is critical for understanding how similar compounds can be used to regulate soil N transformations and influence plant productivity (Yang et al., 2016).
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-6-17(9-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-7-16(8-5-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSGUPOVXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
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